4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid
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Description
4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
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Biological Activity
4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid (commonly referred to as compound 1) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological efficacy.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
This structure features a benzoic acid moiety linked to a cyano group and an ethylamino side chain, which contributes to its biological activity.
Antitumor Activity
Recent studies have indicated that compound 1 exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Antitumor Activity of Compound 1
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HT-29 (Colon) | 12 | Cell cycle arrest (G1 phase) |
A549 (Lung) | 18 | Inhibition of proliferation |
Anti-inflammatory Properties
Compound 1 has also shown promise as an anti-inflammatory agent. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate immune responses suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving LPS-induced inflammation in mice, administration of compound 1 resulted in a significant decrease in edema and inflammatory markers compared to control groups. Histopathological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Neuroprotective Effects
Emerging research indicates that compound 1 may possess neuroprotective properties. In models of oxidative stress, it demonstrated the ability to scavenge free radicals and reduce neuronal cell death.
Table 2: Neuroprotective Effects of Compound 1
Model | Concentration (µM) | Effect Observed |
---|---|---|
SH-SY5Y Cells | 10 | Reduced oxidative stress markers |
Rat Brain Slices | 25 | Preservation of neuronal integrity |
The biological activity of compound 1 is attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway, resulting in decreased cytokine production.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Properties
IUPAC Name |
4-[(Z)-2-cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-27-18-8-5-15(12-19(18)28-2)9-10-23-20(24)17(13-22)11-14-3-6-16(7-4-14)21(25)26/h3-8,11-12H,9-10H2,1-2H3,(H,23,24)(H,25,26)/b17-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCHXMYBBLFSKI-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.